Phenkapton
Overview
Description
Phenkapton is an organophosphate compound with the chemical formula C₁₁H₁₅Cl₂O₂PS₃. It is primarily known for its use as an insecticide and acaricide, targeting pests such as red spider mites, thrips, and mealybugs. Despite its effectiveness, this compound is considered obsolete in many regions due to its high toxicity and environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenkapton is synthesized through a multi-step process involving the reaction of 2,5-dichlorothiophenol with diethyl phosphorodithioate. The reaction typically occurs under controlled conditions to ensure the correct formation of the desired product. The general reaction can be represented as follows: [ \text{2,5-dichlorothiophenol} + \text{diethyl phosphorodithioate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Phenkapton undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce various by-products, including thiols and phosphoric acid derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Electrophilic reagents like nitrosonium ions can be used for substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Thiols and phosphoric acid derivatives.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Phenkapton has been studied for its applications in various fields:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase, an enzyme critical for nerve function.
Medicine: Explored for its potential use in developing treatments for parasitic infections.
Industry: Utilized in the formulation of pesticides and acaricides for agricultural use
Mechanism of Action
Phenkapton exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, which ultimately results in paralysis and death of the target pests .
Comparison with Similar Compounds
Parathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Malathion: A less toxic organophosphate used widely in agriculture.
Chlorpyrifos: An organophosphate with broader insecticidal activity and different environmental impact
Phenkapton’s unique chemical structure and high toxicity make it a compound of interest for scientific research, despite its limited use in modern agriculture.
Properties
IUPAC Name |
(2,5-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLTHFTYNDYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O2PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042269 | |
Record name | Phenkapton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2275-14-1 | |
Record name | Phenkapton | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2275-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenkapton [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenkapton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenkapton | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENKAPTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNR73N2K09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Phenkapton (O,O-diethyl S-(2,5-dichlorophenylthio)methyl phosphorodithioate)?
A1: this compound is an organophosphate acaricide that acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function in insects and mites. While the exact mechanism is not fully elucidated in these papers, the inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately death of the target organism.
Q2: What are the major findings regarding this compound resistance in Tetranychus kanzawai (tea red spider mite)?
A2: Research indicates that T. kanzawai populations in Japanese tea fields developed resistance to this compound as early as 1961-1962 []. This resistance was widespread in Tokai-Kinki and North Kyushu districts by 1966 []. Studies suggest a correlation between the frequency of this compound application and the development of resistance in mite populations []. Furthermore, cross-resistance between this compound and another organophosphate acaricide, Estox (O,O-dimethyl S-(1-methyl-2-ethylsulfinyl)-ethyl phosphorothioate), has been observed [].
Q3: How does the resistance mechanism in Panonychus citri (citrus red mite) relate to esterase activity?
A3: Studies on P. citri revealed a correlation between this compound resistance and the activity of a specific esterase band (E1) detected via thin layer electrophoresis [, ]. Resistant mites, even heterozygotes, exhibited this E1 band, absent in susceptible individuals. Notably, the E1 activity was higher in resistant males than females, suggesting a potential sex-linked resistance factor []. This heightened E1 esterase activity is suggested to be responsible for the detoxification of this compound in resistant mites [].
Q4: Were any alternative acaricides found to be effective against this compound-resistant mite populations?
A4: Field trials on this compound-resistant Panonychus ulmi (European red mite) demonstrated that acaricides from different chemical classes, including Kelthane (Dicofol), Plictran (Cyhexatin), Fundal (chlorfenapyr), and Morestan (oxythioquinox), effectively controlled the resistant populations []. Interestingly, while this compound showed poor efficacy against these resistant mites, other organophosphates like fenthion still provided good control [].
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